(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE
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Overview
Description
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a chlorobenzyl group, and a fluorophenyl-pyrrole moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the thiazolidine-2,4-dione core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Coupling of the Pyrrole and Thiazolidine-2,4-dione Units: This is typically achieved through a Knoevenagel condensation reaction, where the pyrrole aldehyde reacts with the thiazolidine-2,4-dione in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The chlorobenzyl and fluorophenyl groups can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, Sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine
- 1-(2-chlorobenzyl)-3-(4-fluorophenyl)urea
- 1-(4-chlorobenzyl)-3-(3-fluorophenyl)urea
Uniqueness
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C23H18ClFN2O2S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H18ClFN2O2S/c1-14-11-17(15(2)27(14)20-9-7-19(25)8-10-20)12-21-22(28)26(23(29)30-21)13-16-3-5-18(24)6-4-16/h3-12H,13H2,1-2H3/b21-12- |
InChI Key |
VPPQBXVBBOJKLB-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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